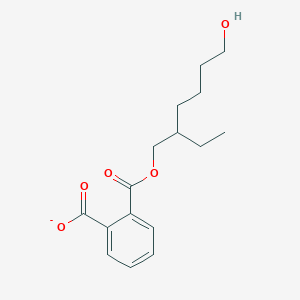
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₁ClO₂ and its molecular weight is 174.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,2-dimethyl-cyclopropanecarboxylic acid", "thionyl chloride", "2-chloroethanol", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "n-butyl lithium", "2-bromo-3-chloro-1-propene", "carbon dioxide" ], "Reaction": [ "The synthesis begins with the conversion of 2,2-dimethyl-cyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 2-chloroethanol in the presence of triethylamine to form the corresponding ester.", "The ester is hydrolyzed using sodium bicarbonate to yield the corresponding acid.", "The acid is then converted to its corresponding acid chloride using acetic anhydride and sulfuric acid.", "The acid chloride is then reacted with magnesium in the presence of iodine and diethyl ether to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with n-butyl lithium to form the corresponding lithium alkoxide.", "The lithium alkoxide is then reacted with 2-bromo-3-chloro-1-propene to form the desired compound.", "The final step involves the treatment of the compound with carbon dioxide in the presence of sodium hydroxide to yield E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] } | |
CAS-Nummer |
61914-45-2 |
Molekularformel |
C₈H₁₁ClO₂ |
Molekulargewicht |
174.62 |
Synonyme |
E,Z-trans-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

